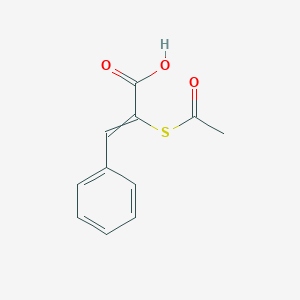
2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of an acetylsulfanyl group attached to a phenylprop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid typically involves the introduction of an acetylsulfanyl group to a phenylprop-2-enoic acid precursor. One common method involves the reaction of phenylprop-2-enoic acid with thioacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfanyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Acetylsulfanyl)benzoic acid: Similar structure but with a benzoic acid backbone.
5-Acetylsulfanyl-histidine: Contains an acetylsulfanyl group attached to a histidine residue.
Uniqueness
2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid is unique due to its specific combination of functional groups and the phenylprop-2-enoic acid backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
104484-08-4 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-acetylsulfanyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C11H10O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChI Key |
FYKXSBQPXOLKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















